6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule that features a triazine core, a piperazine ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps:
Formation of the Piperazine Intermediate: The piperazine ring is often synthesized by reacting 1,3-benzodioxole with piperazine under controlled conditions.
Attachment of the Triazine Core: The piperazine intermediate is then reacted with a triazine derivative, such as 2-chloro-4,6-diamino-1,3,5-triazine, in the presence of a base like potassium carbonate.
Final Coupling: The final step involves coupling the triazine-piperazine intermediate with 4-ethylphenylamine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine: can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The triazine core can be reduced under specific conditions to yield amine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Piribedil: A dopamine receptor agonist used in the treatment of Parkinson’s disease.
Quinpirole: Another dopamine receptor agonist with similar pharmacological properties.
Uniqueness
6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine:
Properties
Molecular Formula |
C24H29N7O2 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C24H29N7O2/c1-2-17-3-6-19(7-4-17)26-24-28-22(27-23(25)29-24)15-31-11-9-30(10-12-31)14-18-5-8-20-21(13-18)33-16-32-20/h3-8,13H,2,9-12,14-16H2,1H3,(H3,25,26,27,28,29) |
InChI Key |
SLZNQHQRFOIPOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.